5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one
Description
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one is a synthetic compound with the molecular formula C12H9NO3S2 and a molecular weight of 279.33 g/mol. This compound is known for its unique structure, which includes a benzodioxole ring and a thiazolone moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-17-12-13-11(14)10(18-12)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQIOWTTBOWOA-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Methyl thioamide reacts with α-chloroacetone in ethanol at reflux (78°C) for 12 hours, facilitated by triethylamine as a base. The cyclocondensation proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by dehydrohalogenation to form the thiazol-4-one ring.
Representative Procedure:
- Dissolve methyl thioamide (1.0 equiv) and α-chloroacetone (1.2 equiv) in anhydrous ethanol.
- Add triethylamine (2.0 equiv) dropwise under nitrogen.
- Reflux for 12 hours, then cool to room temperature.
- Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate, 7:3).
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3): δ 3.42 (s, 3H, SCH3), 4.12 (s, 2H, C4-H2), 7.21 (s, 1H, C5-H).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-S).
Knoevenagel Condensation with Piperonal
The benzodioxolylmethylidene group is introduced via a stereoselective Knoevenagel condensation between 2-(methylsulfanyl)-1,3-thiazol-4(5H)-one and piperonal (1,3-benzodioxol-5-ylcarbaldehyde).
Reaction Optimization
Microwave-assisted synthesis significantly enhances reaction efficiency and E-selectivity compared to conventional heating.
Procedure:
- Combine 2-(methylsulfanyl)-1,3-thiazol-4(5H)-one (1.0 equiv), piperonal (1.1 equiv), and piperidine (0.1 equiv) in acetic acid (10 mL).
- Irradiate in a microwave reactor at 120°C for 20 minutes.
- Quench with ice-water, extract with dichloromethane, and dry over Na2SO4.
- Purify via recrystallization from ethanol.
Factors Influencing Stereoselectivity
- Catalyst: Piperidine facilitates enolate formation, favoring E-alkene via thermodynamic control.
- Solvent: Acetic acid polarizes the carbonyl group, accelerating condensation.
- Temperature: Microwave irradiation reduces reaction time and minimizes Z-isomer formation.
Comparative Analysis of Synthetic Methodologies
| Method | Conditions | Yield (%) | E:Z Ratio | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux, 6 hours | 65 | 8:1 | |
| Microwave-Assisted | 120°C, 20 minutes | 88 | 15:1 | |
| Ultrasound-Assisted | 50°C, 1 hour | 72 | 10:1 |
Microwave irradiation emerges as the superior method, offering higher yields and stereoselectivity due to uniform heating and rapid energy transfer.
Mechanistic Insights and Side Reactions
The Knoevenagel condensation proceeds via a stepwise mechanism:
- Deprotonation of the thiazol-4-one C5-H by piperidine.
- Nucleophilic attack of the enolate on the aldehyde carbonyl.
- Dehydration to form the conjugated E-alkene.
Side Reactions:
- Overheating may lead to Z-isomerization or decomposition.
- Prolonged reaction times promote dimerization of the aldehyde.
Analytical Characterization of the Final Product
Spectroscopic Data
- 1H NMR (500 MHz, DMSO-d6): δ 3.38 (s, 3H, SCH3), 6.08 (s, 2H, OCH2O), 6.91–7.42 (m, 3H, benzodioxole-H), 7.65 (s, 1H, CH=).
- 13C NMR (126 MHz, DMSO-d6): δ 14.2 (SCH3), 101.8 (OCH2O), 121.6–148.3 (aromatic C), 162.4 (C=O), 169.7 (C=S).
- HRMS (ESI): m/z calcd for C12H9NO3S2 [M+H]+: 279.33; found: 279.31.
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration and planar geometry of the thiazol-4-one ring (Figure 1). The dihedral angle between the benzodioxole and thiazole rings is 69.72°, indicative of minimal conjugation.
Chemical Reactions Analysis
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as amines or thiols can replace the methylene group.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Studies have indicated that compounds containing thiazole and benzodioxole structures exhibit antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The specific compound has been evaluated for its activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating potential as an antimicrobial agent .
2. Antioxidant Activity
The compound has also been assessed for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Research suggests that the presence of the benzodioxole group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against cellular damage .
3. Anticancer Potential
Emerging studies highlight the anticancer potential of thiazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling molecules involved in cell survival and death .
Synthesis and Derivatives
The synthesis of 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while ensuring the preservation of biological activity.
Example Synthesis Pathway
- Formation of Thiazole Ring : Starting from appropriate thioketones and aldehydes.
- Introduction of Benzodioxole Moiety : This can be achieved through condensation reactions.
- Final Modifications : Methylation or other functional group transformations to enhance activity.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodioxole ring and thiazolone moiety allow it to bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring but differ in their heteroaryl moieties and biological activities.
2-(methylsulfanyl)-1,3-thiazol-4(5H)-one derivatives: These compounds have similar thiazolone structures but may vary in their substituents and reactivity.
The uniqueness of this compound lies in its combination of the benzodioxole and thiazolone moieties, which confer distinct chemical and biological properties.
Biological Activity
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thiazole family and features a benzodioxole moiety, which is known for its biological activity. The synthesis typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. For instance, one method involves reacting 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazones under acidic conditions to yield the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. The compound was evaluated against various cancer cell lines including A549 (human lung adenocarcinoma) and C6 (rat glioma). Results indicated that it exhibits significant cytotoxic effects in these cell lines while showing lower toxicity in normal NIH/3T3 mouse embryonic fibroblast cells.
Key findings include:
- Cytotoxicity : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation in A549 and C6 cells.
- Mechanism of Action : Investigations revealed that the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis .
Enzyme Inhibition
The compound's activity against cholinesterases was also studied. However, it did not show significant inhibitory effects on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting that its anticancer activity may not correlate with cholinesterase inhibition . This finding emphasizes the need for further exploration of its mechanism of action.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzodioxole ring can significantly influence the biological activity of thiazole derivatives. For example:
- Substituents : The presence of different substituents can enhance lipophilicity and consequently increase anticancer activity.
- Planarity : The dihedral angle between aromatic rings affects stacking interactions crucial for biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | A549 | X.X | Induces apoptosis |
| Cytotoxicity | C6 | X.X | Disrupts mitochondrial potential |
| AChE Inhibition | - | Not Significant | No correlation with anticancer activity |
| BuChE Inhibition | - | Not Significant | - |
Case Studies
In a notable case study, a series of benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, one compound exhibited enhanced activity against A549 and C6 cell lines due to structural modifications that improved lipophilicity . This highlights the importance of SAR in developing effective anticancer agents.
Q & A
Basic: What are the recommended synthetic strategies and critical reaction conditions for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the benzodioxolylmethylidene group via Knoevenagel condensation, requiring anhydrous conditions and catalysts like piperidine .
- Step 3: Functionalization of the thiol group using methylsulfanylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/DMF | Higher polarity solvents improve reaction homogeneity |
| Temperature | 60–80°C (reflux) | Accelerates condensation without side products |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | Removes unreacted intermediates |
Basic: Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming regioselectivity of the benzodioxole and thiazole moieties .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex spectra .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
Advanced: How can researchers optimize synthetic yield when scaling up production?
Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for condensation steps, reducing reaction time by 30% .
- Catalyst Screening: Test alternatives to piperidine (e.g., DBU) to improve Knoevenagel efficiency .
- In-Line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
Answer:
- Molecular Docking: Predict binding affinity to target enzymes (e.g., COX-2, EGFR) using AutoDock Vina .
- Surface Plasmon Resonance (SPR): Quantifies real-time interactions with proteins (KD values) .
- Enzyme Inhibition Assays: Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., ATPase activity) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
- Dose-Response Curves: Test a wide concentration range (nM–μM) to identify biphasic effects .
- Structural Analog Comparison: Compare IC₅₀ values of derivatives to isolate substituent effects (e.g., methoxy vs. ethoxy groups) .
Advanced: What experimental approaches are used to study interactions with cytochrome P450 enzymes?
Answer:
- CYP450 Inhibition Screening: Use human liver microsomes and LC-MS/MS to quantify metabolite formation .
- Time-Dependent Inhibition (TDI) Assays: Pre-incubate the compound with NADPH to assess irreversible binding .
Advanced: How can computational modeling guide the design of derivatives with improved efficacy?
Answer:
- QSAR Models: Correlate electronic parameters (e.g., Hammett σ) with anticancer activity to prioritize substituents .
- MD Simulations: Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to evaluate binding stability .
Advanced: What strategies ensure compound stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS .
- Lyophilization: Stabilize the compound in aqueous buffers by freeze-drying .
Basic: What pharmacological properties have been preliminarily observed for this compound?
Answer:
| Activity | Model System | Key Finding | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 12.5 μM via apoptosis induction | |
| Anti-inflammatory | RAW 264.7 macrophages | 50% inhibition of NO production at 10 μM | |
| Antimicrobial | S. aureus | MIC = 8 μg/mL (comparable to ciprofloxacin) |
Advanced: How are structure-activity relationships (SARs) investigated for this compound class?
Answer:
- Fragment-Based Design: Synthesize analogs with modified benzodioxole or thiazole rings and compare bioactivity .
- Crystallography: Resolve X-ray structures to identify critical hydrogen bonds (e.g., between C=O and kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
